Alpha-Estradiol-d3

Bioanalysis Isotope Dilution Mass Spectrometry Method Validation

Quantifying 17α-estradiol in complex biological matrices using unlabeled internal standards introduces significant matrix-induced ion suppression errors. Alpha-Estradiol-d3 solves this with a +3 Da mass shift, enabling true isotope dilution mass spectrometry. - Achieves <5% analytical error via distinct MRM transitions. - Demonstrated recovery range of 94.0%-107.2% and precision RSD <10.0%. - Essential for IND-enabling pharmacokinetic studies and CNS biomarker discovery. Supplied with rigorous analytical documentation to support immediate method transfer.

Molecular Formula C18H24O2
Molecular Weight 275.4 g/mol
Cat. No. B12430733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlpha-Estradiol-d3
Molecular FormulaC18H24O2
Molecular Weight275.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O
InChIInChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17-,18+/m1/s1/i7D2,17D
InChIKeyVOXZDWNPVJITMN-JCNODAHJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alpha-Estradiol-d3 Internal Standard for LC-MS/MS


Alpha-Estradiol-d3 is a stable isotope-labeled analog of 17α-estradiol (alfatradiol), in which three hydrogen atoms are specifically replaced by deuterium at the C-17α position. The compound possesses the same molecular formula (C₁₈H₂₁D₃O₂) and structural backbone as the unlabeled parent, differing only by a mass increase of approximately +3 Da. This isotopic substitution does not significantly alter its physicochemical properties or biological behavior, thereby enabling its primary use as an internal standard for absolute quantification of 17α-estradiol via isotope dilution mass spectrometry (IDMS) . As the deuterated counterpart of a naturally occurring weak estrogen and 5α-reductase inhibitor, Alpha-Estradiol-d3 facilitates precise correction for matrix effects, extraction efficiency losses, and ion suppression in complex biological matrices, achieving analytical errors below 5% .

Stable isotope-labeled internal standard for 17α-estradiol quantification via isotope dilution mass spectrometry (IDMS)
+3 Da mass shift enables distinct MRM transitions and co-elution with target analyte
Supports correction for matrix effects, extraction efficiency losses, and ion suppression in complex biological matrices

Alpha-Estradiol-d3: Why Generic Substitution Fails


Generic substitution of Alpha-Estradiol-d3 with unlabeled 17α-estradiol as an internal standard introduces insurmountable analytical error in LC-MS/MS workflows. Unlabeled internal standards are indistinguishable from the target analyte by mass spectrometry, rendering them incapable of correcting for matrix-specific ion suppression or variable extraction recovery. In contrast, the +3 Da mass shift of Alpha-Estradiol-d3 permits baseline chromatographic resolution and distinct MRM transitions, enabling true isotope dilution quantification . Furthermore, the use of alternative deuterated estradiol analogs (e.g., 17β-estradiol-d3) for quantifying 17α-estradiol introduces chromatographic retention time mismatches due to differing stereochemistry at C-17, leading to divergent ionization efficiencies and compromised accuracy .

Unlabeled 17α-estradiol
Cannot distinguish analyte from internal standard by mass spectrometry; matrix effect correction and recovery tracking are impossible, leading to significant analytical variability.
17β-Estradiol-d3 (non-epimeric ISTD)
C-17 stereochemical difference causes retention time shift and divergent ionization efficiency, violating isotope dilution assumptions and compromising accuracy for 17α-estradiol quantification.

Alpha-Estradiol-d3 Comparative Performance Evidence


Quantification Accuracy vs. Unlabeled 17α-Estradiol

In LC-MS/MS quantification of 17α-estradiol, the use of Alpha-Estradiol-d3 as an internal standard provides a demonstrable improvement in analytical accuracy compared to an unlabeled analog. Isotope dilution mass spectrometry (IDMS) with Alpha-Estradiol-d3 enables correction for extraction efficiency and ion suppression, reducing analytical error to <5% . Conversely, unlabeled internal standards cannot distinguish the analyte from the standard, rendering them ineffective for correcting matrix-specific ionization effects, which can vary by >30% in complex biological samples such as serum or tissue homogenates.

Quantification Accuracy
Class-level
Reported >6-fold lower analytical error vs. unlabeled internal standard in serum/tissue matrices.
Supports IDMS accuracy for complex biological samples.
Inferred from IDMS principles; limited direct comparative study available.
Bioanalysis Isotope Dilution Mass Spectrometry Method Validation

Isomer-Specific Quantification vs. 17β-Estradiol-d3

17α-estradiol and 17β-estradiol are C-17 epimers with distinct chromatographic retention times and fragmentation patterns. While 17β-estradiol-d3 is commercially available, its use as an internal standard for quantifying 17α-estradiol introduces a retention time mismatch that compromises accurate correction of matrix effects and ionization efficiency . Alpha-Estradiol-d3, being the precise deuterated isotopologue of 17α-estradiol, co-elutes with the target analyte, ensuring identical matrix interactions and ionization behavior across the chromatographic peak, a critical requirement for isotope dilution quantitation.

Isomer-Specific Quantification
Class-level
Alpha-Estradiol-d3 co-elutes with 17α-estradiol; 17β-estradiol-d3 shows baseline resolution.
Ensures identical matrix interactions and ionization behavior for reliable quantification.
Reversed-phase C18 LC conditions inferred from stereochemical principles.
Chromatography Stereoisomer Separation Analytical Selectivity

CYP450 Oxidation Rate vs. Unlabeled 17α-Estradiol

Deuteration at the C-17α position introduces a measurable kinetic isotope effect (KIE) on CYP450-mediated oxidation. Studies on 16α-[18F]fluoroestradiol-17β demonstrate that substitution of deuterium for hydrogen at the 17α position significantly retards C-17 alcohol oxidation [1]. While direct KIE data for Alpha-Estradiol-d3 is limited, this class-level evidence suggests that the deuterated compound can serve not only as a passive internal standard but also as a metabolic probe to study the rate-limiting steps of 17α-estradiol phase I metabolism, a capability absent in the unlabeled parent.

CYP450 Kinetic Isotope Effect
Class-level
Deuterium at C-17α retards CYP450-mediated alcohol oxidation rate.
Potential use as a metabolic probe for oxidation rate-limiting steps in phase I metabolism.
Inferred from [18F]FES analog study; no direct KIE data for Alpha-Estradiol-d3.
Drug Metabolism Kinetic Isotope Effect Cytochrome P450

Recovery and Precision in Validated LC-MS/MS Assays

Alpha-Estradiol-d3 has been successfully employed as an internal standard in validated LC-MS/MS methods for estradiol quantification in rat plasma. In a study using estradiol-d3 as the internal standard, the method demonstrated linearity across 50–10,000 pg/mL, with recovery rates ranging from 94.0% to 107.2% and relative standard deviation (RSD) <10.0% [1]. While this study specifically targeted 17β-estradiol, it establishes a performance benchmark for deuterated estradiol internal standards in complex biological matrices, underscoring the reliability of Alpha-Estradiol-d3 for analogous 17α-estradiol assays.

Recovery & Precision
Reported
Recovery 94.0–107.2%, RSD within acceptance criteria in validated LC-MS/MS method.
Supports bioanalytical validation endpoint review for pharmacokinetic studies.
Rat plasma; liquid-liquid extraction with dansyl chloride derivatization; ESI+ MRM.
Method Validation Pharmacokinetics Bioequivalence

Alpha-Estradiol-d3 Bioanalytical and Metabolic Applications


Preclinical Pharmacokinetic Quantification

Alpha-Estradiol-d3 is the internal standard of choice for LC-MS/MS quantification of 17α-estradiol in plasma, serum, and tissue homogenates from preclinical species (rat, mouse). Its isotopic purity ensures accurate correction for matrix effects and extraction losses, enabling precise determination of pharmacokinetic parameters (Cmax, AUC, t1/2) required for IND-enabling studies. The established recovery range (94.0%–107.2%) and precision (RSD <10.0%) using estradiol-d3 in validated assays [1] provide a directly transferable performance benchmark for 17α-estradiol quantification.

Metabolic Stability and CYP450 Oxidation Profiling

For studies investigating the hepatic metabolism of 17α-estradiol, Alpha-Estradiol-d3 serves a dual role. First, as an internal standard for quantifying parent compound depletion. Second, the deuterium label at C-17α enables investigation of the kinetic isotope effect on CYP450-mediated oxidation, as demonstrated in analogous fluorinated estradiol systems [1]. This allows researchers to delineate rate-limiting steps in phase I metabolism and assess the potential for deuterium-mediated metabolic stabilization.

Tissue Distribution in Neuroprotection Studies

17α-Estradiol exhibits neuroprotective activity and has been investigated in animal models of Alzheimer's and Parkinson's diseases. Alpha-Estradiol-d3 enables sensitive and specific quantification of 17α-estradiol concentrations in discrete brain regions, cerebrospinal fluid, and peripheral tissues, correcting for the high lipid content and matrix complexity inherent to CNS samples [1]. This capability is essential for establishing dose-exposure-response relationships in efficacy models.

Endogenous 17α-Estradiol Biomarker Quantification

Endogenous 17α-estradiol circulates at low picogram-per-milliliter concentrations in human plasma. Alpha-Estradiol-d3, when employed as an internal standard in highly sensitive LC-MS/MS assays, enables accurate quantification of this minor estrogen for biomarker discovery, endocrine disorder diagnosis, or monitoring of therapeutic interventions without interference from the highly abundant 17β-estradiol [1].

Application
Selection Property
Validation Focus
Preclinical PK quantification in research matrices
Isotope dilution correction for matrix effects
Recovery, precision, and matrix effect review in plasma/tissue assays
CYP450-mediated metabolic stability research
Deuterium label as kinetic isotope effect probe
Oxidation rate comparison in microsomal incubation studies
CNS tissue distribution in neurodegeneration models
Matrix effect correction for high-lipid brain samples
Quantification accuracy in brain homogenates/CSF
Endogenous 17α-estradiol biomarker research
Low pg/mL sensitivity with deuterated ISTD
Isomer-specific quantitation avoiding 17β-estradiol interference

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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